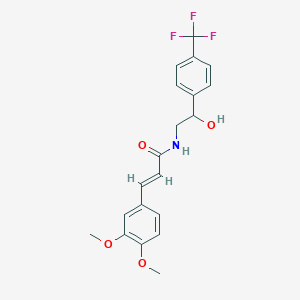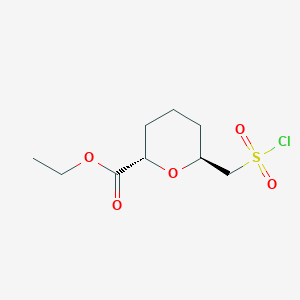![molecular formula C15H18ClNO3 B2898916 N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide CAS No. 2418732-01-9](/img/structure/B2898916.png)
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is commonly found in bacteria such as Acinetobacter baumannii. This enzyme is responsible for the resistance of these bacteria to carbapenem antibiotics, which are often used as a last resort in the treatment of bacterial infections. The emergence of carbapenem-resistant bacteria has become a major public health concern, and the study of OXA-23 and its mechanism of action is crucial in developing new strategies for the treatment of these infections.
Mecanismo De Acción
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide is a carbapenemase enzyme that hydrolyzes carbapenem antibiotics, rendering them ineffective against bacterial infections. The enzyme works by breaking the beta-lactam ring in the antibiotic, which is essential for its antibacterial activity. Once the ring is broken, the antibiotic is no longer able to bind to its target site in the bacterial cell wall, and the infection is able to persist.
Biochemical and Physiological Effects:
The production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has significant physiological effects on bacteria such as Acinetobacter baumannii. The resistance to carbapenem antibiotics allows these bacteria to persist and cause infections that are difficult to treat. In addition, the production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide has been shown to alter the bacterial cell wall and membrane, affecting its permeability and ability to interact with other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has several advantages and limitations for lab experiments. One advantage is that the enzyme is relatively stable and can be purified for biochemical studies. However, the production of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide in bacteria can be challenging, and the transfer of the blaN-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide gene between bacteria can be unpredictable.
Direcciones Futuras
There are several future directions for the study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action. One direction is the development of new antibiotics that are not affected by the enzyme, such as beta-lactamase inhibitors. Another direction is the exploration of alternative strategies to inhibit the activity of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, such as the use of RNA interference or small molecule inhibitors. Finally, researchers are also investigating the role of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide in the virulence of Acinetobacter baumannii and its potential as a target for vaccine development.
Métodos De Síntesis
The synthesis of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide involves the genetic transfer of the blaN-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide gene, which codes for the production of the enzyme, from one bacterium to another. This transfer can occur through various mechanisms such as plasmids, transposons, and integrons. Once the gene is transferred, the bacterium is able to produce the N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide enzyme, which confers resistance to carbapenem antibiotics.
Aplicaciones Científicas De Investigación
The study of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide and its mechanism of action has important implications for the development of new antibiotics and the treatment of carbapenem-resistant bacterial infections. Researchers are currently exploring various strategies to inhibit the activity of N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide, such as the use of enzyme inhibitors and the development of new antibiotics that are not affected by the enzyme.
Propiedades
IUPAC Name |
N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-12-3-1-2-11(8-12)15(4-6-19-7-5-15)10-17-14(18)13-9-20-13/h1-3,8,13H,4-7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWQMKRASKMHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-Chlorophenyl)oxan-4-yl]methyl]oxirane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

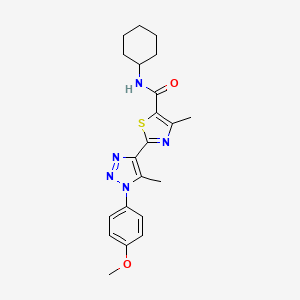
![4-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2898834.png)
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2898836.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2898837.png)
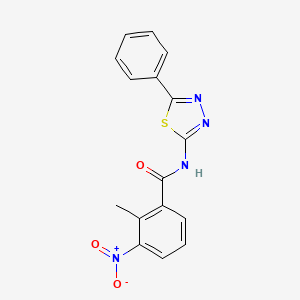
![2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol](/img/structure/B2898839.png)
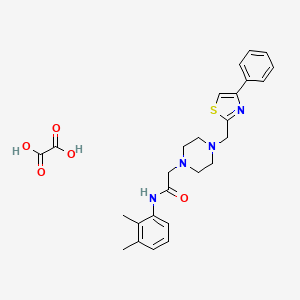
![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B2898845.png)
![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)
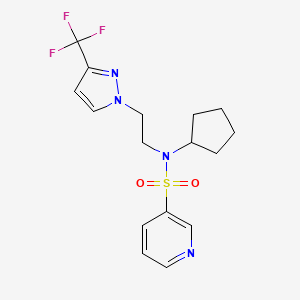

![8-chloro-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2898852.png)
